Cas no 2386-29-0 (Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived carboxylate salt with a molecular formula of C₉H₁₀NNaO₃. This compound is characterized by its acetyl and carboxylate functional groups, which enhance its reactivity and solubility in polar solvents. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and porphyrin derivatives. The sodium salt form improves stability and handling compared to its free acid counterpart. Its structural features make it useful in pharmaceutical and materials research, where controlled functionalization is required. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications.
Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate structure
2386-29-0 structure
Product Name:Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS No:2386-29-0
MF:C9H10NNaO3
MW:203.170373439789
MDL:MFCD00508980
CID:1026883
PubChem ID:70700304
Update Time:2025-10-05

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • DTXSID80743160
    • 2386-29-0
    • Sodium4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • sodium;4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • SB63251
    • MDL: MFCD00508980
    • Inchi: 1S/C9H11NO3.Na/c1-4-7(6(3)11)5(2)10-8(4)9(12)13;/h10H,1-3H3,(H,12,13);/q;+1/p-1
    • InChI Key: CXLCXIQWHPQUEE-UHFFFAOYSA-M
    • SMILES: [Na+].O=C(C)C1=C(C)NC(C(=O)[O-])=C1C

Computed Properties

  • Exact Mass: 203.05583746g/mol
  • Monoisotopic Mass: 203.05583746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73Ų

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

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Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2386-29-0)Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Order Number:A878117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:56
Price ($):548.0
Email:sales@amadischem.com

Additional information on Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Sodium 4-Acetyl-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate: A Comprehensive Overview

Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, with the CAS number 2386-29-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure and potential applications in drug development and chemical synthesis. The name itself highlights key structural features: the pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom; the acetyl group attached at the 4-position; and the dimethyl substituents at positions 3 and 5. The carboxylate group at position 2 is further modified by the sodium ion, making it a salt form.

The synthesis of sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves a series of well-established organic reactions. Typically, the pyrrole ring is synthesized via the Paal-Knorr pyrrole synthesis, which involves the condensation of β-diketones with ammonia or ammonium salts. Subsequent modifications to introduce the acetyl and dimethyl groups are achieved through acylation and alkylation reactions, respectively. The final step involves neutralization to form the sodium salt, which enhances solubility and stability for further applications.

Recent studies have explored the biological activity of sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, particularly its potential as a lead compound in drug discovery. Research has shown that this compound exhibits antimicrobial activity, making it a promising candidate for developing new antibiotics. Additionally, its ability to modulate cellular signaling pathways has been investigated in cancer research, where it demonstrates potential as an anti-proliferative agent.

In terms of physical properties, sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a white crystalline powder with a melting point of approximately 180°C. Its solubility in water is moderate, but it dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions and formulations.

The compound's structure also lends itself to further functionalization. For instance, substitution reactions at the pyrrole ring can introduce additional functional groups, expanding its utility in medicinal chemistry. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability.

From an environmental perspective, sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. However, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No: 2386-29-0) is a versatile compound with significant potential in pharmaceuticals and organic synthesis. Its unique structure and favorable properties make it a valuable tool for researchers seeking innovative solutions in drug development and chemical engineering.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2386-29-0)Sodium 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
A878117
Purity:99%
Quantity:1g
Price ($):548.0
Email